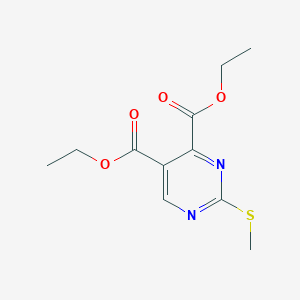

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-methylsulfanylpyrimidine-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-4-16-9(14)7-6-12-11(18-3)13-8(7)10(15)17-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHLRUKDQWAVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304329 | |

| Record name | DIETHYL 2-(METHYLTHIO)-4,5-PYRIMIDINEDICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149771-08-4 | |

| Record name | DIETHYL 2-(METHYLTHIO)-4,5-PYRIMIDINEDICARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including antiviral, antibacterial, anti-inflammatory, and anticancer agents. The incorporation of a methylthio group at the 2-position of the pyrimidine ring is a common feature in various bioactive molecules, often modulating their pharmacological properties. This guide focuses on Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate, a molecule with potential for further chemical modification and biological screening.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves a two-step process: the synthesis of the precursor, 2-(methylthio)pyrimidine-4,5-dicarboxylic acid, followed by its esterification.

Synthesis of 2-(methylthio)pyrimidine-4,5-dicarboxylic acid

While a detailed experimental protocol for the synthesis of 2-(methylthio)pyrimidine-4,5-dicarboxylic acid (CAS 149771-16-4) is not extensively documented in readily accessible literature, its synthesis can be conceptually approached through the cyclocondensation of a suitable three-carbon precursor with S-methylisothiourea.

Fischer Esterification of 2-(methylthio)pyrimidine-4,5-dicarboxylic acid

The conversion of the dicarboxylic acid to its corresponding diethyl ester can be achieved through a classic Fischer esterification reaction.[1][2][3] This method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[4]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(methylthio)pyrimidine-4,5-dicarboxylic acid (1.0 equivalent) in absolute ethanol (20-30 equivalents).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure diethyl ester.

Caption: Proposed synthesis workflow for this compound.

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the predicted and expected analytical data based on the analysis of structurally similar compounds.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C11H14N2O4S |

| Molecular Weight | 270.31 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate) |

Spectroscopic Data

Table 1: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.8-9.2 (s, 1H, pyrimidine H-6), 4.3-4.5 (q, 4H, 2 x -OCH₂CH₃), 2.6-2.8 (s, 3H, -SCH₃), 1.3-1.5 (t, 6H, 2 x -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170-175 (-C=O), 160-165 (pyrimidine C-2), 155-160 (pyrimidine C-4), 150-155 (pyrimidine C-6), 120-125 (pyrimidine C-5), 60-65 (-OCH₂CH₃), 15-20 (-SCH₃), 10-15 (-OCH₂CH₃) |

| IR (KBr, cm⁻¹) | ν: 3100-3000 (C-H aromatic), 2980-2850 (C-H aliphatic), 1730-1700 (C=O ester), 1600-1550 (C=N, C=C aromatic), 1300-1100 (C-O ester), 700-600 (C-S) |

| Mass Spectrometry (ESI-MS) | m/z: 271.07 [M+H]⁺, 293.05 [M+Na]⁺ |

Potential Biological Significance

While the specific biological activities of this compound have not been reported, the pyrimidine scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[5][6] Derivatives of pyrimidine are known to exhibit significant antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[7][8][9][10]

The presence of the 2-methylthio group is of particular interest, as this moiety is found in several biologically active pyrimidine derivatives. It can influence the molecule's lipophilicity, electronic properties, and ability to interact with biological targets.

Hypothetical Signaling Pathway Involvement

Based on the known activities of related pyrimidine derivatives, this compound could potentially modulate inflammatory pathways. For instance, some pyrimidine analogs are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[11][12]

Caption: Hypothetical inhibition of the COX pathway by the target compound.

Conclusion

This technical guide has outlined a practical synthetic approach to this compound and provided a predictive analysis of its key characterization data. The structural features of this molecule, particularly the presence of the pyrimidine core and the 2-methylthio substituent, suggest that it is a promising candidate for further investigation in the context of drug discovery. Researchers in the fields of medicinal chemistry and pharmacology are encouraged to utilize this information as a foundation for the synthesis, characterization, and biological evaluation of this and related novel pyrimidine derivatives. The exploration of such compounds could lead to the identification of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cerritos.edu [cerritos.edu]

- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate: A Technical Overview

Abstract: This document provides a structured overview of the spectroscopic characterization of Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate. Due to the absence of published experimental data for this specific compound in publicly accessible scientific literature and databases, this guide presents a template for the expected spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), generalized experimental protocols, and the logical workflow for structural elucidation. This document is intended to serve as a framework for researchers and professionals in the field of chemical synthesis and analysis.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₁H₁₄N₂O₄S Molecular Weight: 270.31 g/mol CAS Number: 149771-08-4

Spectroscopic Data Summary

The following tables present the expected, hypothetical spectroscopic data for this compound based on its chemical structure.

Table 1: Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.0 | s | 1H | H-6 (pyrimidine) |

| ~4.4 | q | 4H | 2 x -OCH₂CH₃ |

| ~2.6 | s | 3H | -SCH₃ |

| ~1.4 | t | 6H | 2 x -OCH₂CH₃ |

Table 2: Hypothetical ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | 2 x C=O (ester) |

| ~165 | C-2 (pyrimidine, attached to -SMe) |

| ~160 | C-4 (pyrimidine, attached to -COOEt) |

| ~158 | C-6 (pyrimidine) |

| ~120 | C-5 (pyrimidine, attached to -COOEt) |

| ~62 | 2 x -OCH₂CH₃ |

| ~15 | -SCH₃ |

| ~14 | 2 x -OCH₂CH₃ |

Table 3: Hypothetical IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1580, ~1550 | Medium | C=N, C=C stretch (pyrimidine) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Hypothetical Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| ~271.07 | [M+H]⁺, Calculated for C₁₁H₁₅N₂O₄S⁺: 271.0756 |

| ~293.06 | [M+Na]⁺, Calculated for C₁₁H₁₄N₂O₄SNa⁺: 293.0575 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (~5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2 Infrared (IR) Spectroscopy The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS) High-resolution mass spectra (HRMS) would be acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical relationship between the spectroscopic techniques used for the structural elucidation of a synthesized organic compound.

Diagram 1: Workflow for structural confirmation using spectroscopy.

Crystal Structure of Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, a solved crystal structure for Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate has not been deposited in publicly accessible crystallographic databases. This guide provides a comprehensive overview based on the analysis of structurally related compounds and established methodologies in chemical synthesis and crystallography. The information herein is intended to serve as a foundational resource for researchers interested in this molecule and its derivatives.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and antifungal properties. The title compound, this compound, belongs to this important class of heterocyclic compounds. Its structure, featuring a pyrimidine core substituted with a methylthio group and two diethyl ester functionalities, suggests potential for diverse chemical modifications and biological interactions. Understanding its three-dimensional structure is crucial for elucidating its mechanism of action and for structure-based drug design.

While the specific crystal structure of the title compound is not available, we can infer its likely molecular geometry and crystal packing from its parent diacid, 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid (CAS No. 149771-16-4), and other reported pyrimidine crystal structures.[1]

Proposed Synthesis and Crystallization

A plausible synthetic route to this compound involves the esterification of its corresponding dicarboxylic acid.

Synthesis of this compound

A standard Fischer esterification protocol is proposed for the synthesis.

Experimental Protocol:

-

Reaction Setup: To a suspension of 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid in absolute ethanol, a catalytic amount of concentrated sulfuric acid is slowly added.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

References

Physical and chemical properties of Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties: 2-(Methylthio)pyrimidine-4,5-dicarboxylic Acid

This section details the known physical and chemical properties of the parent dicarboxylic acid, a key intermediate for the synthesis of its diethyl ester.

Table 1: Physical and Chemical Properties of 2-(Methylthio)pyrimidine-4,5-dicarboxylic Acid

| Property | Value |

| CAS Number | 149771-16-4[1] |

| Molecular Formula | C₇H₆N₂O₄S[1] |

| Molecular Weight | 214.20 g/mol [1] |

| Appearance | Not specified in search results |

| Melting Point | Not specified in search results |

| Boiling Point | Not specified in search results |

| Solubility | Not specified in search results |

| SMILES | CSC1=NC=C(C(=N1)C(=O)O)C(=O)O[1] |

Table 2: Computed Properties of 2-(Methylthio)pyrimidine-4,5-dicarboxylic Acid

| Property | Value |

| Topological Polar Surface Area (TPSA) | 100.38 Ų[1] |

| LogP | 0.5949[1] |

| Hydrogen Bond Acceptors | 5[1] |

| Hydrogen Bond Donors | 2[1] |

| Rotatable Bonds | 3[1] |

Experimental Protocols: Synthesis of Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate

The following is a proposed experimental protocol for the synthesis of this compound via Fischer-Speier esterification of 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid. This method is based on standard procedures for the esterification of related pyridine and pyrimidine dicarboxylic acids.

Objective: To synthesize this compound from 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid and ethanol in the presence of an acid catalyst.

Materials:

-

2-(Methylthio)pyrimidine-4,5-dicarboxylic acid

-

Absolute Ethanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (reagent grade)

-

Hexane (reagent grade)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the suspension.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC, observing the disappearance of the starting material and the appearance of the product spot.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by silica gel column chromatography, using a suitable eluent system such as a gradient of ethyl acetate in hexane.

-

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualizations

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is no information available in the searched results regarding the biological activity or involvement in any signaling pathways for either this compound or its parent dicarboxylic acid. Research in this area would be required to elucidate any potential applications in drug development.

References

A Technical Guide to Novel Synthetic Routes for Polysubstituted Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores a selection of novel and efficient synthetic routes for the preparation of polysubstituted pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The following sections detail various modern synthetic strategies, complete with experimental protocols, quantitative data, and visual diagrams of reaction pathways to facilitate understanding and implementation in a laboratory setting.

Iridium-Catalyzed Multicomponent Synthesis from Alcohols and Amidines

A highly efficient and sustainable approach for the regioselective synthesis of polysubstituted pyrimidines involves an iridium-catalyzed multicomponent reaction of amidines with up to three different alcohols.[1][2] This method proceeds through a sequence of condensation and dehydrogenation steps, offering a versatile route to highly decorated pyrimidine cores with yields of up to 93%.[1][2]

Data Presentation

| Entry | Amidine | Alcohol 1 | Alcohol 2 | Alcohol 3 | Product | Yield (%) |

| 1 | Benzamidine | Ethanol | Propan-1-ol | - | 2-Phenyl-4-ethyl-5-methylpyrimidine | 85 |

| 2 | Acetamidine | Methanol | Butan-1-ol | Benzyl alcohol | 2-Methyl-4-propyl-5-phenylpyrimidine | 78 |

| 3 | Benzamidine | Propan-1-ol | Cyclohexylmethanol | - | 2-Phenyl-4-propyl-5-cyclohexylpyrimidine | 91 |

| 4 | 4-Methoxybenzamidine | Ethanol | 2-Phenylethanol | - | 2-(4-Methoxyphenyl)-4-ethyl-5-phenethylpyrimidine | 82 |

Experimental Protocol

General Procedure for the Iridium-Catalyzed Multicomponent Synthesis of Polysubstituted Pyrimidines:

A 10 mL Schlenk tube is charged with the amidine hydrochloride (0.5 mmol), the corresponding alcohols (1.0-1.5 mmol each), and the iridium-pincer complex catalyst (e.g., [Ir(PNP)H(CO)], 1-2 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (2 mL) and a solution of a strong base (e.g., NaOtBu, 1.1 mmol) in anhydrous THF (1 mL) are added. The reaction mixture is then heated at a specified temperature (typically 110-130 °C) for 24-48 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired polysubstituted pyrimidine.

Visualization

Caption: Iridium-Catalyzed Multicomponent Pyrimidine Synthesis Workflow.

Palladium-Catalyzed Synthesis of Tetrasubstituted Pyrimidines via Isocyanide Insertion

A domino reaction involving the palladium-catalyzed coupling of 2H-azirines and isocyanides provides an efficient route to tetrasubstituted 4-aminopyrimidines.[3][4][5] This pseudo-three-component process allows for the formation of one C-C and two C-N bonds in a single operation, demonstrating high atom economy and broad substrate scope.[3][6]

Data Presentation

| Entry | 2H-Azirine | Isocyanide | Product | Yield (%) |

| 1 | 2-Phenyl-3-methyl-2H-azirine | tert-Butyl isocyanide | N-(tert-Butyl)-5-methyl-2,6-diphenylpyrimidin-4-amine | 72 |

| 2 | 2,3-Diphenyl-2H-azirine | Cyclohexyl isocyanide | N-Cyclohexyl-2,5,6-triphenylpyrimidin-4-amine | 85 |

| 3 | 2-(4-Chlorophenyl)-3-phenyl-2H-azirine | tert-Butyl isocyanide | N-(tert-Butyl)-2-(4-chlorophenyl)-5,6-diphenylpyrimidin-4-amine | 68 |

| 4 | 2-Methyl-3-phenyl-2H-azirine | Benzyl isocyanide | N-Benzyl-2-methyl-5,6-diphenylpyrimidin-4-amine | 75 |

Experimental Protocol

General Procedure for the Palladium-Catalyzed Synthesis of Tetrasubstituted Pyrimidines:

To a solution of the 2H-azirine (0.5 mmol) and the isocyanide (0.6 mmol) in anhydrous DMF (3 mL) in a sealed tube, Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) are added. The tube is sealed, and the reaction mixture is heated to 90 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the pure tetrasubstituted pyrimidine.[5]

Visualization

Caption: Palladium-Catalyzed Isocyanide Insertion for Pyrimidine Synthesis.

Metal-Free C–H Borylation of 2-Pyrimidylanilines

A robust and environmentally friendly approach for the synthesis of borylated pyrimidines is the metal-free directed C–H borylation of 2-pyrimidylanilines.[7][8][9][10] This method utilizes BBr₃ and a base to achieve ortho-C–H borylation, yielding synthetically versatile boronic esters.[7][11]

Data Presentation

| Entry | 2-Pyrimidylaniline Derivative | Base | Time (h) | Product | Yield (%) |

| 1 | N-Phenylpyrimidin-2-amine | 2,6-Lutidine | 4 | 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)pyrimidine | 88 |

| 2 | N-(4-Methoxyphenyl)pyrimidin-2-amine | Tetramethylpyrazine | 4 | 2-(4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)pyrimidine | 92 |

| 3 | N-(4-Chlorophenyl)pyrimidin-2-amine | 2,6-Lutidine | 5 | 2-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamino)pyrimidine | 85 |

| 4 | N-Naphthylpyrimidin-2-amine | Tetramethylpyrazine | 4 | 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ylamino)pyrimidine | 90 |

Experimental Protocol

General Procedure for Metal-Free C–H Borylation:

In a glovebox, a solution of the 2-pyrimidylaniline (0.3 mmol) in anhydrous DCE (1.0 mL) is treated with a solution of BBr₃ (0.9 mmol, 3 equiv) in DCE (0.5 mL) at room temperature. The selected base (e.g., tetramethylpyrazine, 0.36 mmol, 1.2 equiv) is then added, and the reaction mixture is stirred at room temperature for 4 hours. Subsequently, a solution of pinacol (0.9 mmol, 3 equiv) and triethylamine (3.0 mmol, 10 equiv) in DCE (1.0 mL) is added, and stirring is continued for an additional 2 hours at room temperature.[7][11] The reaction is then quenched by the addition of water and extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[7]

Visualization

Caption: Metal-Free C-H Borylation Workflow.

The Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a classic, yet continually relevant, multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[12][13] This one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea is often catalyzed by a Brønsted or Lewis acid.[13]

Data Presentation

| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | HCl | 85 |

| 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | Thiourea | Yb(OTf)₃ | 92 |

| 3 | 3-Nitrobenzaldehyde | Ethyl benzoylacetate | Urea | L-Proline | 88 |

| 4 | Furfural | Ethyl acetoacetate | Thiourea | InCl₃ | 95 |

Experimental Protocol

General Procedure for the Biginelli Reaction:

A mixture of the aldehyde (10 mmol), the β-ketoester (10 mmol), and urea or thiourea (15 mmol) in a suitable solvent (e.g., ethanol, 20 mL) is treated with a catalytic amount of an acid catalyst (e.g., HCl, 5 drops). The reaction mixture is heated to reflux for 2-4 hours. Upon cooling to room temperature, the product often crystallizes from the solution. The solid is collected by vacuum filtration, washed with cold ethanol, and dried to afford the dihydropyrimidine derivative. If no solid forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Visualization

Caption: Simplified Mechanism of the Biginelli Reaction.

Microwave- and Ultrasound-Assisted Syntheses

The application of microwave irradiation and ultrasound has emerged as a green and efficient alternative to conventional heating for the synthesis of polysubstituted pyrimidines. These techniques often lead to significantly reduced reaction times, higher yields, and improved product purity.[14][15]

Data Presentation: Microwave-Assisted Synthesis

| Entry | Reactant 1 | Reactant 2 | Solvent | Time (min) | Yield (%) |

| 1 | 6-Methylisocytosine | α-Bromoacetophenone | DMF | 20 | 84 |

| 2 | 2-Aminopyrimidine | Dimedone | Ethanol | 15 | 91 |

| 3 | Guanidine | Chalcone | Acetic Acid | 10 | 88 |

Data Presentation: Ultrasound-Assisted Synthesis

| Entry | Reactant 1 | Reactant 2 | Solvent | Time (min) | Yield (%) |

| 1 | Chalcone | Thiourea | Ethanol | 20-30 | 73-82 |

| 2 | Aldehyde | Malononitrile | Water | 5 | 95 |

| 3 | β-Diketone | Guanidine hydrochloride | Water | 3 | 72-80 |

Experimental Protocol: Microwave-Assisted Synthesis

General Procedure for Microwave-Assisted Pyrimidine Synthesis:

A mixture of the starting materials (typically 1 mmol each) and a catalyst, if required, are placed in a sealed microwave vial with a suitable solvent (2-5 mL). The vial is sealed and placed in a microwave reactor. The reaction is irradiated at a specified temperature and power for a short period (typically 5-30 minutes). After the reaction is complete, the vial is cooled to room temperature, and the product is isolated by filtration if it precipitates, or by extraction after removal of the solvent. Purification is performed by recrystallization or column chromatography.

Experimental Protocol: Ultrasound-Assisted Synthesis

General Procedure for Ultrasound-Assisted Pyrimidine Synthesis:

The reactants are mixed in a flask with a suitable solvent. The flask is then partially submerged in the water bath of an ultrasonic cleaner. The reaction is sonicated at a specific frequency (e.g., 40 kHz) and temperature for a period ranging from a few minutes to a few hours. The progress of the reaction is monitored by TLC. Upon completion, the product is isolated by filtration or extraction and purified as needed.

Visualization

Caption: Workflow for Microwave and Ultrasound-Assisted Pyrimidine Synthesis.

References

- 1. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Polysubstituted Pyrimidines through Palladium-Catalyzed Isocyanide Insertion to 2 H-Azirines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis | Semantic Scholar [semanticscholar.org]

- 10. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 14. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review | Semantic Scholar [semanticscholar.org]

Biological Activity Screening of Pyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with significant therapeutic value.[1][2][3][4][5] As fundamental components of nucleic acids (cytosine, thymine, and uracil), pyrimidines play a crucial role in various biological processes, making them an attractive scaffold for the design and development of novel therapeutic agents.[1][3][6] The inherent versatility of the pyrimidine ring allows for diverse substitutions, leading to a wide array of derivatives with a broad spectrum of pharmacological activities.[4][7] This technical guide provides a comprehensive overview of the biological activity screening of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It includes detailed experimental protocols, summarized quantitative data, and visual representations of key signaling pathways to aid researchers in their drug discovery and development endeavors.

Anticancer Activity

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][7][8][9] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Signaling Pathways in Cancer

Several signaling pathways are implicated in the anticancer effects of pyrimidine derivatives. Notably, the inhibition of protein kinases, such as receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs), is a common mechanism.[8] For instance, certain pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are key players in cell proliferation and apoptosis.[8] Furthermore, the PI3K/Akt/mTOR and Hippo signaling pathways have been shown to be modulated by pyrimidine-sulfonamide hybrids, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]

Quantitative Data: Anticancer Activity

The anticancer efficacy of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidin-4-one derivative (20) | HCT-116 | - | [8] |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine (1) | NCI 60 | - | [8] |

| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (2) | HT-1080, MCF-7, MDA-MB-231, A549 | 13.89 - 19.43 | [8] |

| N4-hydrazone of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (5) | A549, MCF-7 | 15.3, 15.6 | [8] |

| N4-hydrazone of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (6) | A549, MCF-7 | 21.4, 10.9 | [8] |

| Pyrimidine-sulfonamide hybrid (3a) | HCT-116 | 5.66 | [10] |

| Pyrimidine-sulfonamide hybrid (9a) | HCT-116 | 9.64 | [10] |

| Thioether-containing pyrimidine–sulfonamide hybrid (17) | MDA-MB-231, MCF-7, T-47D | 2.40–2.50 | [10] |

| Thieno[2,3d]pyrimidine–sulfonamide hybrid (58) | MCF-7, MDA-MB-231 | 6.17, 8.68 | [10] |

| Pyrido[2,3-d]pyrimidine derivative (2d) | A549 | - | [12] |

| 2-amino pyrimidine analog (3d) | - | - | [2] |

Antimicrobial Activity

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7][13][14][15] Their ability to interfere with essential microbial processes makes them promising candidates for the development of new anti-infective agents.

Experimental Workflow: Antimicrobial Screening

A typical workflow for screening the antimicrobial activity of pyrimidine derivatives involves several key steps, from synthesis to the determination of minimum inhibitory concentration (MIC).

Quantitative Data: Antimicrobial Activity

The antimicrobial potency of pyrimidine derivatives is often evaluated by measuring the zone of inhibition in disk diffusion assays or by determining the MIC.

| Compound/Derivative Class | Microorganism | Zone of Inhibition (mm) | MIC (µM) | Reference |

| 2,4,6-trisubstituted pyrimidines (a1, a2, a3) | B. pumilis, B. subtilis, E. coli, P. vulgaris, A. niger | - | - | [3] |

| Pyrimidine derivative (78g) | B. subtilis, E. coli, P. aeruginosa | - | - | [15] |

| Thiazolo[5,4-d]pyrimidines (1a-j) | Various bacteria and fungi | - | - | [16] |

| Pyrimidine analog (2a) | E. coli | - | 6.5 | [17] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents.[1][7][18] Their mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines.

Signaling in Inflammation

The anti-inflammatory effects of pyrimidine derivatives are frequently associated with the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins.[17][18] By inhibiting COX-2, these compounds can reduce the production of inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives is assessed through various in vitro and in vivo assays, with IC50 values against COX enzymes being a key metric.

| Compound/Derivative Class | Assay | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine derivative (5) | COX-2 Inhibition | 0.04 | [18] |

| Pyrazolo[3,4-d]pyrimidine derivative (6) | COX-2 Inhibition | 0.04 | [18] |

| Pyrimidine analog (2a) | COX-2 Inhibition | 3.5 | [17] |

| 4-Phenyl-6-(phenylamino)pyrimidine-2-ol (5a) | In vitro anti-inflammatory | - | [19] |

| 4-Phenyl-6-(phenylamino)pyrimidine-2-ol (5e) | In vitro anti-inflammatory | - | [19] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate screening of biological activities. The following sections outline standard methodologies for key assays.

Synthesis of Pyrimidine Derivatives

A common method for synthesizing pyrimidine derivatives is through the Claisen-Schmidt condensation to form chalcones, followed by cyclization with urea, thiourea, or guanidine hydrochloride.[2][12][20]

General Procedure for Chalcone Synthesis:

-

Dissolve an appropriate substituted acetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) in ethanol (40 ml).

-

Add an aqueous solution of potassium hydroxide (15 ml) to the mixture and stir for 6 hours.

-

Keep the mixture at room temperature overnight.

-

Pour the mixture into crushed ice and acidify with HCl.

-

Filter the separated solid and recrystallize from ethanol.[2]

General Procedure for Pyrimidine Synthesis:

-

Reflux a mixture of the synthesized chalcone (0.01 mol) and thiourea (0.01 mol) in 25 ml of ethanolic KOH solution for 22 hours.

-

Cool the reaction mixture to room temperature and keep it overnight.

-

Filter the resulting solid, wash with water, and recrystallize from an appropriate solvent.[2][20]

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[21]

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[21]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds.[21]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Assay (Disk Diffusion Method)

The disk diffusion method is a qualitative test to assess the antimicrobial susceptibility of microorganisms.[13]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Agar Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Disk Application: Impregnate sterile paper discs with a known concentration of the pyrimidine derivative and place them on the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[18]

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and arachidonic acid (substrate).

-

Compound Incubation: Incubate the enzyme with various concentrations of the pyrimidine derivative.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

Conclusion

The diverse biological activities of pyrimidine derivatives underscore their immense potential in drug discovery.[3][4][7][22] This guide provides a foundational resource for researchers, offering a consolidated view of the anticancer, antimicrobial, and anti-inflammatory properties of this important class of heterocyclic compounds. The provided experimental protocols and summarized data serve as a practical starting point for further investigation and development of novel pyrimidine-based therapeutics. The continued exploration of structure-activity relationships and the elucidation of underlying molecular mechanisms will undoubtedly pave the way for the next generation of pyrimidine drugs with enhanced efficacy and safety profiles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. heteroletters.org [heteroletters.org]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. ijrpr.com [ijrpr.com]

- 9. jrasb.com [jrasb.com]

- 10. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate: A Versatile Building Block for Heterocyclic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate is a highly functionalized pyrimidine derivative that holds significant promise as a versatile building block in modern organic synthesis. Its unique arrangement of reactive sites—two vicinal ethyl ester groups and a labile methylthio substituent—offers a rich platform for the construction of complex heterocyclic systems, including novel scaffolds for medicinal chemistry and materials science. This document provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, supported by detailed experimental protocols and tabulated data.

Introduction

The pyrimidine core is a ubiquitous motif in a vast array of biologically active compounds, including approved drugs and natural products. The strategic functionalization of this heterocyclic system allows for the fine-tuning of physicochemical properties and biological activities. This compound emerges as a particularly attractive synthetic intermediate due to its trifunctional nature. The two ester groups can be readily transformed into a variety of other functionalities, while the 2-methylthio group can act as a leaving group in nucleophilic aromatic substitution reactions. This combination of reactive handles allows for a diversity of synthetic transformations, making it a valuable tool for the synthesis of novel fused pyrimidine systems and other complex molecular architectures.

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, its properties can be inferred from its parent diacid, 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid.[1] The following table summarizes the expected and known properties of the core structure.

| Property | Value | Reference/Method |

| Molecular Formula | C₁₁H₁₄N₂O₄S | Calculated |

| Molecular Weight | 270.31 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 8.9 (s, 1H, pyrimidine H-6), 4.4 (q, 4H, 2x -OCH₂CH₃), 2.6 (s, 3H, -SCH₃), 1.4 (t, 6H, 2x -OCH₂CH₃) | Inferred from similar structures |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted: δ 170 (-SCH₃), 165 (C=O), 164 (C=O), 158 (C-4/5), 156 (C-6), 120 (C-4/5), 62 (-OCH₂), 20 (-SCH₃), 14 (-CH₃) | Inferred from similar structures |

| Mass Spectrometry (ESI-MS) | Predicted: m/z 271.07 [M+H]⁺, 293.05 [M+Na]⁺ | Calculated |

Synthesis

The most direct route to this compound is the Fischer esterification of its corresponding diacid, 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid.[1] This well-established reaction provides a reliable method for the synthesis of the target compound.

Experimental Protocol: Fischer Esterification

This protocol is based on general methods for the esterification of dicarboxylic acids.[2][3]

Materials:

-

2-(Methylthio)pyrimidine-4,5-dicarboxylic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

A suspension of 2-(Methylthio)pyrimidine-4,5-dicarboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) is carefully added to the suspension.

-

The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Synthetic Utility and Key Reactions

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. The key reactive sites allow for a range of transformations:

-

Nucleophilic Aromatic Substitution: The 2-methylthio group can be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates) to introduce diverse substituents at the 2-position of the pyrimidine ring. This is a common strategy in the synthesis of substituted pyrimidines.[4]

-

Modification of the Ester Groups: The ethyl ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid, reduced to diols, or converted to amides, providing further avenues for molecular elaboration.

-

Cyclization Reactions: The vicinal ester groups are perfectly positioned for cyclization reactions with binucleophiles to form fused heterocyclic systems, such as pyrido[4,5-d]pyrimidines or thieno[3,4-d]pyrimidines.

Experimental Protocol: Synthesis of a Pyrido[4,5-d]pyrimidine Derivative

This hypothetical protocol illustrates the potential of this compound in constructing fused heterocyclic systems.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, hydrazine hydrate (2.2 eq) is added dropwise at room temperature.

-

The reaction mixture is heated to reflux for 6-12 hours.

-

The formation of a precipitate indicates the progress of the reaction.

-

After cooling to room temperature, the solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the dihydrazide intermediate.

-

The dihydrazide can then be subjected to further cyclization reactions to yield the desired fused pyrimidine system.

Applications in Drug Discovery

While there is no direct evidence of this compound being used in specific drug development programs, its structural motifs are prevalent in pharmacologically active molecules. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functional handles on this building block allow for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery campaigns. For instance, derivatives of similar structures, such as diethyl 2,5-diaminothiophene-3,4-dicarboxylate, have shown potent anticancer and antimicrobial activities.[5]

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the synthesis and potential transformations of this compound.

Conclusion

This compound represents a promising and underutilized building block in organic synthesis. Its inherent reactivity and functional group handles provide a powerful platform for the generation of diverse and complex heterocyclic structures. While further research is needed to fully explore its synthetic potential and the biological activities of its derivatives, the foundational chemistry suggests that this compound could become a valuable tool for chemists in both academic and industrial settings, particularly in the fields of medicinal chemistry and materials science. This guide provides a starting point for researchers interested in harnessing the synthetic power of this versatile pyrimidine derivative.

References

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. Diethyl 2,6-pyridinedicarboxylate | 15658-60-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigation of Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth initial investigation into the chemical reactivity of Diethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate. This analysis is based on established principles of pyrimidine chemistry and data from structurally related compounds, offering a predictive framework for its synthetic transformations. The guide covers key reaction pathways, including synthesis, nucleophilic substitution, oxidation, and cyclization, providing detailed experimental protocols and structured data for comparative analysis.

Core Reactivity Profile

This compound is a highly functionalized pyrimidine derivative with several reactive sites amenable to chemical modification. The electron-withdrawing nature of the two ester groups at the C4 and C5 positions significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic attack. The 2-(methylthio) group serves as a versatile handle for introducing further diversity, either by acting as a leaving group in substitution reactions or by undergoing oxidation to more reactive sulfoxide and sulfone species.

Data Presentation: Anticipated Reaction Outcomes

The following tables summarize the expected quantitative data for the key reactions of this compound, based on analogous transformations in the scientific literature.

Table 1: Synthesis of this compound

| Reactants | Reagents and Conditions | Product | Typical Yield (%) |

| Diethyl 2-thiourea-4,5-pyrimidinedicarboxylate | Methyl iodide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | This compound | 85-95 |

Table 2: Nucleophilic Aromatic Substitution (SNA)

| Starting Material | Nucleophile | Reagents and Conditions | Product | Typical Yield (%) |

| This compound | Amines (R-NH₂) | Heat or Microwave, Solvent (e.g., EtOH, DMF) | Diethyl 2-(amino)-4,5-pyrimidinedicarboxylate | 70-90 |

| This compound | Alkoxides (R-O⁻) | Heat, Solvent (e.g., corresponding alcohol) | Diethyl 2-(alkoxy)-4,5-pyrimidinedicarboxylate | 60-80 |

Table 3: Oxidation of the Methylthio Group

| Starting Material | Oxidizing Agent | Reagents and Conditions | Product | Typical Yield (%) |

| This compound | m-CPBA (1 eq.) | CH₂Cl₂, 0 °C to rt | Diethyl 2-(methylsulfinyl)-4,5-pyrimidinedicarboxylate | >90 |

| This compound | m-CPBA (2 eq.) | CH₂Cl₂, rt | Diethyl 2-(methylsulfonyl)-4,5-pyrimidinedicarboxylate | >90 |

Table 4: Cyclocondensation Reactions

| Starting Material | Reagent | Conditions | Product | Typical Yield (%) |

| Diethyl 2-amino-4,5-pyrimidinedicarboxylate | Guanidine | NaOEt, EtOH, Reflux | Diethyl 2,4-diaminopyrimido[4,5-d]pyrimidine-5,7-dicarboxylate | 60-80 |

| Diethyl 2-hydrazino-4,5-pyrimidinedicarboxylate | Formic Acid | Reflux | Diethyl pyrimido[4,5-d]triazine-5,7-dicarboxylate | 70-85 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols based on reactions with similar substrates and may require optimization for this compound.

Protocol 1: Synthesis of this compound

-

Dissolution: Dissolve Diethyl 2-thiourea-4,5-pyrimidinedicarboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir the suspension at room temperature.

-

Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution with an Amine

-

Reaction Setup: In a sealed tube, combine this compound (1.0 eq) and the desired primary or secondary amine (2.0-3.0 eq) in ethanol.

-

Heating: Heat the reaction mixture at 80-120 °C (or use microwave irradiation) for 6-24 hours. Monitor the reaction by TLC.

-

Isolation: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography or recrystallization to afford the corresponding 2-amino-pyrimidine derivative.

Protocol 3: Oxidation to the Sulfone with m-CPBA

-

Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Addition of Oxidant: Cool the solution to 0 °C in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude sulfone can be purified by recrystallization or column chromatography.

Protocol 4: Cyclocondensation to a Pyrimido[4,5-d]pyrimidine

-

Prerequisite: Synthesize Diethyl 2-amino-4,5-pyrimidinedicarboxylate via Protocol 2.

-

Reaction Setup: Prepare a solution of sodium ethoxide in ethanol. Add Diethyl 2-amino-4,5-pyrimidinedicarboxylate (1.0 eq) and guanidine hydrochloride (1.1 eq).

-

Heating: Reflux the reaction mixture for 8-12 hours.

-

Isolation: Cool the reaction mixture and neutralize with acetic acid. The product may precipitate from the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways described in this guide.

Caption: Synthesis of the target molecule.

Caption: Nucleophilic substitution reactions.

Caption: Oxidation of the methylthio group.

Caption: General cyclization workflow.

The Engine of Life: An In-depth Technical Guide to the Reaction Mechanism of Pyrimidine Synthesis

Introduction: Pyrimidine nucleotides—cytosine, uracil, and thymine—are fundamental to life, serving as essential building blocks for DNA and RNA. Their availability is critical for genetic replication, transcription, and cellular proliferation. The cellular pool of these vital molecules is maintained through two primary routes: the de novo synthesis pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. Understanding the intricate reaction mechanisms, regulation, and enzymology of these pathways is paramount for researchers in molecular biology, genetics, and drug development, as these processes are frequent targets for therapeutic intervention in cancer, immunology, and infectious diseases. This guide provides a detailed exploration of the core reaction mechanisms, experimental protocols, and quantitative data that define pyrimidine biosynthesis.

The De Novo Synthesis Pathway: Building from Scratch

The de novo pathway constructs pyrimidine nucleotides from basic molecules like bicarbonate, aspartate, and glutamine.[1] This energy-intensive process involves a series of six enzymatic steps, culminating in the synthesis of the first key pyrimidine nucleotide, Uridine Monophosphate (UMP). In mammals, several of these enzymatic functions are consolidated into large multifunctional proteins to enhance catalytic efficiency and facilitate substrate channeling.

The key enzymes and multifunctional proteins involved in this pathway are summarized below:

| Step | Enzyme Name | Mammalian Protein | Substrate(s) | Product(s) |

| 1 | Carbamoyl Phosphate Synthetase II (CPS II) | CAD | 2 ATP, HCO₃⁻, Glutamine | Carbamoyl Phosphate, Glutamate |

| 2 | Aspartate Transcarbamoylase (ATCase) | CAD | Carbamoyl Phosphate, Aspartate | N-Carbamoyl-L-Aspartate |

| 3 | Dihydroorotase | CAD | N-Carbamoyl-L-Aspartate | Dihydroorotate |

| 4 | Dihydroorotate Dehydrogenase (DHODH) | DHODH | Dihydroorotate, Quinone | Orotate, Reduced Quinone |

| 5 | Orotate Phosphoribosyltransferase (OPRT) | UMPS | Orotate, PRPP | Orotidine 5'-Monophosphate (OMP) |

| 6 | OMP Decarboxylase (ODCase) | UMPS | Orotidine 5'-Monophosphate (OMP) | Uridine 5'-Monophosphate (UMP) |

In mammals, the first three enzymatic activities are catalyzed by a single trifunctional protein known as CAD .[2] The final two steps are catalyzed by the bifunctional enzyme Uridine Monophosphate Synthase (UMPS) .[3][4] DHODH is a distinct, monofunctional enzyme located in the mitochondria.[5]

The pathway begins in the cytosol with the ATP-dependent synthesis of carbamoyl phosphate from glutamine and bicarbonate, a reaction catalyzed by Carbamoyl Phosphate Synthetase II (CPS II).[6][7] This is the primary regulated step in animals.[5] The carbamoyl phosphate is then condensed with aspartate by Aspartate Transcarbamoylase (ATCase) to form N-carbamoyl-L-aspartate. The third enzyme of the CAD complex, Dihydroorotase, catalyzes the cyclization of this intermediate to form dihydroorotate.[5] Dihydroorotate is then transported to the inner mitochondrial membrane, where it is oxidized to orotate by Dihydroorotate Dehydrogenase (DHODH), a reaction linked to the electron transport chain.[5][8] Orotate returns to the cytosol, where the UMPS enzyme complex takes over. First, Orotate Phosphoribosyltransferase (OPRT) attaches a ribose-5-phosphate group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate, forming Orotidine 5'-Monophosphate (OMP).[3][9] Finally, OMP Decarboxylase (ODCase) catalyzes the decarboxylation of OMP to yield UMP, the precursor for all other pyrimidine nucleotides.[10][11]

The Salvage Pathway: An Efficient Recycling Program

The salvage pathway is a less energy-intensive route that recycles pyrimidine bases (uracil, cytosine, thymine) and nucleosides (uridine, cytidine, thymidine) derived from the degradation of DNA and RNA.[12] This pathway is particularly crucial in cells with low proliferative activity or those unable to perform de novo synthesis. Key enzymes in this pathway are phosphorylases, which convert bases to nucleosides, and kinases, which phosphorylate nucleosides to form nucleotides.

-

Uridine Phosphorylase: Catalyzes the reversible conversion of uridine to uracil and ribose-1-phosphate.[12]

-

Thymidine Phosphorylase: Converts thymidine to thymine and deoxyribose-1-phosphate.

-

Uridine-Cytidine Kinase: Phosphorylates uridine and cytidine to UMP and CMP, respectively.

-

Thymidine Kinase: Specifically phosphorylates thymidine to thymidine monophosphate (TMP), a critical step for DNA synthesis.

Regulation of Pyrimidine Synthesis

To maintain nucleotide homeostasis and conserve energy, pyrimidine synthesis is tightly regulated, primarily at the initial committed steps of the de novo pathway.

-

Allosteric Regulation in Mammals: The primary control point is Carbamoyl Phosphate Synthetase II (CPS II) . It is subject to feedback inhibition by the downstream product Uridine Triphosphate (UTP), which signals a sufficient supply of pyrimidines.[6][13] Conversely, it is allosterically activated by 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP, indicating a high demand for nucleotide synthesis and a high energy state.[13][14]

-

Allosteric Regulation in Bacteria: In many bacteria, the key regulatory enzyme is Aspartate Transcarbamoylase (ATCase) . It is inhibited by the final pathway product, Cytidine Triphosphate (CTP), and activated by ATP. This cross-pathway regulation helps balance the cellular pools of purines and pyrimidines.

-

Phosphorylation: The activity of the mammalian CAD protein is also modulated by phosphorylation. For instance, phosphorylation can increase the enzyme's affinity for magnesium ions, thereby activating CPS II activity.[13]

References

- 1. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 3. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]

- 5. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 6. Molecular, kinetic and thermodynamic characterization of Mycobacterium tuberculosis orotate phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic proficiency: the unusual case of OMP decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.ualberta.ca [chem.ualberta.ca]

- 9. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthétase II de carbamyl-phosphate — Wikipédia [fr.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. pre-med.jumedicine.com [pre-med.jumedicine.com]

- 14. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]

The Ascendancy of Thio-Substituted Pyrimidines: A Technical Guide to Synthesis and Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a cornerstone in medicinal chemistry, continues to yield novel therapeutic agents through strategic chemical modification. The introduction of a sulfur atom, creating thio-substituted pyrimidines, has proven to be a particularly fruitful avenue, leading to the discovery of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of these promising molecules, with a focus on their potential as anticancer, antimicrobial, and kinase-inhibiting agents. Detailed experimental protocols for key synthetic methodologies and biological assays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Visualizations of critical signaling pathways and experimental workflows are included to enhance understanding of their mechanisms of action and practical application.

Synthetic Strategies for Thio-Substituted Pyrimidines

The synthesis of thio-substituted pyrimidines can be broadly categorized into the construction of the core pyrimidine ring and subsequent modifications. Common starting materials include compounds with a pre-formed pyrimidine ring for direct thionation, or acyclic precursors for cyclization reactions.

Synthesis of 2-Thiouracil Derivatives

A prevalent method for the synthesis of 2-thiouracil derivatives involves the condensation of a β-ketoester with thiourea in the presence of a base, such as sodium ethoxide.

Experimental Protocol: General Synthesis of 6-Methyl-2-thiouracil

A mixture of ethyl acetoacetate (1 mole) and thiourea (1 mole) is added to a solution of sodium ethoxide (1 mole) in absolute ethanol. The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, the mixture is poured into ice water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude 6-methyl-2-thiouracil is then collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol or water to afford the pure product.[1][2][3][4]

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes, which are key intermediates for thieno[2,3-d]pyrimidines.

Experimental Protocol: General Synthesis of Thieno[2,3-d]pyrimidines via Gewald Reaction

A mixture of an α-methylene ketone or aldehyde (1 equivalent), a cyano-active methylene compound (e.g., malononitrile, 1 equivalent), and elemental sulfur (1.1 equivalents) is stirred in a suitable solvent such as ethanol or dimethylformamide (DMF). A catalytic amount of a base, typically a secondary amine like morpholine or piperidine, is added, and the mixture is heated. The resulting 2-aminothiophene derivative is then cyclized with a suitable reagent, such as formamide or urea, under heating to yield the thieno[2,3-d]pyrimidine core structure.[5][6][7][8][9]

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are often synthesized by constructing the pyrazole ring first, followed by the annulation of the pyrimidine ring.

Experimental Protocol: General Synthesis of Pyrazolo[3,4-d]pyrimidines

The synthesis often commences with the reaction of a hydrazine derivative with a β-ketonitrile to form a 5-aminopyrazole. This intermediate is then cyclized with a one-carbon synthon, such as formic acid or formamide, to construct the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidin-4-one. Thionation of the keto group can be achieved using reagents like phosphorus pentasulfide (P2S5) or Lawesson's reagent to afford the corresponding thio-substituted pyrazolo[3,4-d]pyrimidine.[10][11][12][13][14]

Biological Activities and Therapeutic Potential

Thio-substituted pyrimidines exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant number of thio-substituted pyrimidines have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Thio-Substituted Pyrimidines

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | 4b | U937 | < 20 | [15] |

| Pyrazolo[3,4-d]pyrimidine | 4j | U937 | < 20 | [15] |

| Pyrazolo[3,4-d]pyrimidine | 4l | U937 | < 20 | [15] |

| Thieno[2,3-d]pyrimidine | B1 | H1975 (EGFR L858R/T790M) | 0.013 | [6] |

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., HepG2, HCT-116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Kinase Inhibition

Many thio-substituted pyrimidines function as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer and other diseases.

Table 2: Kinase Inhibitory Activity of Selected Thio-Substituted Pyrimidines

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Thieno[2,3-d]pyrimidine | VEGFR-2 | Varies | [6] |

| Pyrazolo[3,4-d]pyrimidine | BTK | Varies | [12] |

| Pyrazolo[3,4-d]pyrimidine | PI3K | Varies | [7] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against a specific kinase is determined using a kinase assay kit (e.g., ADP-Glo™ Kinase Assay). The assay measures the amount of ADP produced during the kinase reaction. The kinase, substrate, ATP, and the test compound at various concentrations are incubated together in a reaction buffer. After the incubation period, a reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is subsequently used to generate a luminescent signal. The luminescence intensity is proportional to the kinase activity, and the IC50 values are calculated from the dose-response curves.[16][17][18][19][20]

Antimicrobial Activity

Certain thio-substituted pyrimidines have shown promising activity against a range of bacterial and fungal strains.

Experimental Protocol: Antimicrobial Activity Assay (Zone of Inhibition)

A standardized inoculum of a specific microorganism (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread onto the surface of an agar plate. Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface. The plates are then incubated under appropriate conditions for microbial growth. The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial potency.[15][21][22][23][24]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the discovery and development of thio-substituted pyrimidines.

Key Signaling Pathways

Thio-substituted pyrimidines often exert their therapeutic effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival.

Caption: VEGFR2 Signaling Pathway.[25][26][27][28][29]

Caption: PI3K/mTOR Signaling Pathway.[30][31][32][33][34]

Caption: BTK Signaling in B-Cells.[35][36][37][38][39]

Experimental Workflows

A clear understanding of the experimental workflow is essential for the successful synthesis and evaluation of novel compounds.

Caption: General Synthetic Workflow.

Caption: Biological Evaluation Workflow.

Conclusion and Future Directions

The field of thio-substituted pyrimidines is a dynamic and rapidly evolving area of medicinal chemistry. The synthetic versatility of the pyrimidine core, coupled with the unique properties imparted by the thio-substitution, provides a rich platform for the design and discovery of novel therapeutic agents. The examples highlighted in this guide underscore the significant potential of these compounds in oncology, infectious diseases, and beyond. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the optimization of pharmacokinetic and pharmacodynamic properties to translate these promising laboratory findings into clinically effective treatments. The continued application of rational drug design, guided by a deep understanding of the underlying biology and structure-activity relationships, will be paramount in unlocking the full therapeutic potential of this remarkable class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. The synthesis of 2-Thiouracil and its precautions_Chemicalbook [chemicalbook.com]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]